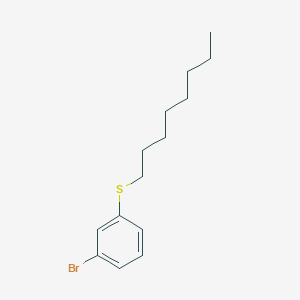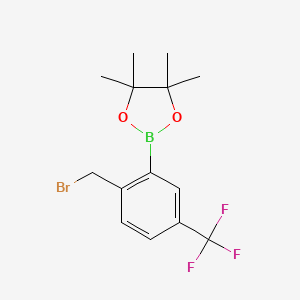
2-(2-(Bromometil)-5-(trifluorometil)fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano
Descripción general
Descripción
2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H17BBrF3O2 and its molecular weight is 365 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diseño y administración de fármacos
Éster de pinacol del ácido 2-bromometil-5-(trifluorometil)fenilborónico: es un derivado de ácido borónico, que es una clase de compuestos altamente considerados por su potencial en el diseño y la administración de fármacos. Son particularmente útiles como portadores de boro en la terapia de captura de neutrones, un tratamiento contra el cáncer dirigido . La capacidad del éster borónico para formar enlaces covalentes reversibles con dioles y carbohidratos lo hace valioso para crear profármacos que liberan agentes activos en respuesta a estímulos biológicos específicos.
Antagonistas del receptor de progesterona
Este compuesto se ha utilizado en la síntesis de nuevos antagonistas del receptor de progesterona. Estos antagonistas pueden desempeñar un papel crucial en el tratamiento de cánceres sensibles a las hormonas, como el cáncer de mama, al inhibir la acción de la progesterona . El grupo trifluorometil en el compuesto contribuye a la afinidad de unión y especificidad del antagonista.
Mecanismo De Acción
- Boronic acid derivatives, including this compound, are often used in Suzuki–Miyaura cross-coupling reactions, where they serve as organoboron reagents for carbon–carbon bond formation .
- In Suzuki–Miyaura coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium .
Target of Action
Mode of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the hydrolysis of boronic esters, such as esterases and proteases. The nature of these interactions often involves the formation of covalent bonds between the boronic ester and the active site of the enzyme, leading to enzyme inhibition or modification of enzyme activity . Additionally, the trifluoromethyl group in the compound can influence its binding affinity and specificity towards certain biomolecules .
Cellular Effects
The effects of 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. It can modulate gene expression by affecting transcription factors and signaling molecules involved in stress response pathways . Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production, which can affect cell proliferation and survival .
Molecular Mechanism
At the molecular level, the mechanism of action of 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interactions with biomolecules through covalent bonding and radical formation. The bromomethyl group can participate in radical-mediated reactions, leading to the formation of reactive intermediates that can modify proteins and nucleic acids . Additionally, the boronic ester moiety can inhibit enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time due to its stability and degradation properties. The compound is known to undergo hydrolysis under physiological conditions, leading to the formation of boronic acid derivatives . This degradation can influence its long-term effects on cellular function, as the hydrolysis products may have different biochemical activities compared to the parent compound . In vitro and in vivo studies have shown that the compound’s stability and activity can vary depending on the experimental conditions and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the compound’s activity changes dramatically at certain concentration levels, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, particularly those related to boron metabolism and oxidative stress responses. The compound can interact with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of key metabolites . Additionally, the trifluoromethyl group can affect the compound’s metabolic stability and its interactions with metabolic enzymes .
Transport and Distribution
The transport and distribution of 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s distribution can also be affected by its binding affinity to cellular proteins and its solubility in different cellular environments .
Subcellular Localization
The subcellular localization of 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity and function. The compound can be directed to specific organelles, such as mitochondria and lysosomes, through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its ability to modulate cellular processes . For example, the compound’s presence in mitochondria can affect mitochondrial function and energy production, while its localization in lysosomes can impact autophagy and cellular degradation pathways .
Propiedades
IUPAC Name |
2-[2-(bromomethyl)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrF3O2/c1-12(2)13(3,4)21-15(20-12)11-7-10(14(17,18)19)6-5-9(11)8-16/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYCGJMXMOEPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127715 | |
| Record name | 2-[2-(Bromomethyl)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1030832-72-4 | |
| Record name | 2-[2-(Bromomethyl)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1030832-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Bromomethyl)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Isobutyl-[1,4]diazepan-5-one](/img/structure/B1447614.png)
![5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1447615.png)
![7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B1447616.png)
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1447617.png)
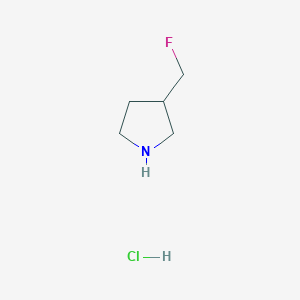



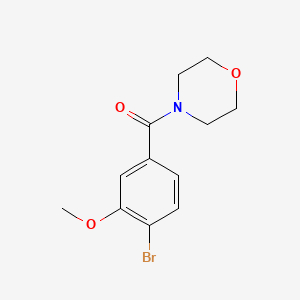
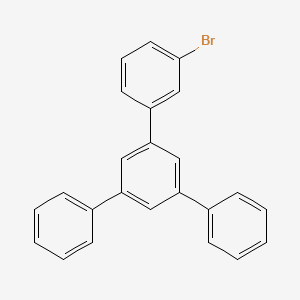

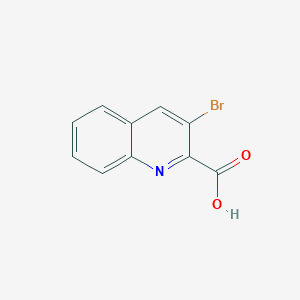
![5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline](/img/structure/B1447634.png)
